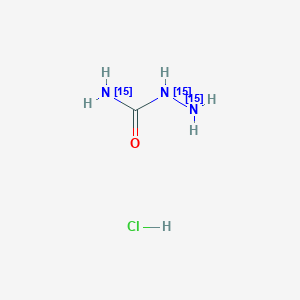
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide is a chemical compound with the molecular formula C6H5Cl2N3O3 and a molecular weight of 238.0282 g/mol. It is also known by other names such as 5-Dichloroacetamidouracil and 5-beta,beta-Dichloroacetamidouracil. This compound is characterized by the presence of two chlorine atoms and a pyrimidine ring, making it a significant molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide involves several steps. One common method starts with the reaction of uracil with dichloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form uracil derivatives.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and solvents such as dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with DNA and RNA.
Comparison with Similar Compounds
Similar compounds to 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide include:
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
2,4-Dichloro-5-fluoropyrimidine:
5-Chlorouracil: Shares structural similarities and is used in various chemical and biological studies.
The uniqueness of 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide lies in its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
31385-10-1 |
|---|---|
Molecular Formula |
C6H5Cl2N3O3 |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
2,2-dichloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H5Cl2N3O3/c7-3(8)5(13)10-2-1-9-6(14)11-4(2)12/h1,3H,(H,10,13)(H2,9,11,12,14) |
InChI Key |
MQLBSYBWVCZQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)



![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)


![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)

![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)

![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
